Product packaging for 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid(Cat. No.:CAS No. 53155-25-2)

2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid

Cat. No.: B019201
CAS No.: 53155-25-2
M. Wt: 488.7 g/mol
InChI Key: OXVUXGFZHDKYLS-SPQMEPECSA-N
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Description

Euscaphic acid (CAS 53155-25-2) is a natural triterpenoid compound sourced from plants such as Rubus alceaefolius Poir. and Rosa laxa Retz. With a molecular formula of C30H48O5 and a molecular weight of 488.70 g/mol, it is a high-purity research chemical of significant interest in pharmacological studies [ 2 ][ 6 ]. Key Research Applications & Mechanisms: Anticancer Research: Euscaphic acid demonstrates potent activity against nasopharyngeal carcinoma (NPC) by suppressing the PI3K/AKT/mTOR signaling pathway. This suppression leads to the inhibition of cancer cell proliferation, induction of apoptosis, and cell cycle arrest at the G1/S phase [ 1 ][ 3 ]. The compound has also shown cytotoxic effects against other cell lines, including A549, HCT-116, and MCF7 cells [ 7 ]. Enzyme Inhibition: It acts as a DNA polymerase inhibitor, specifically targeting calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β) with IC50 values of 61 μM and 108 μM, respectively [ 7 ]. Recent studies also indicate inhibitory activity against BRD4 with an IC50 of 13.20 µM [ 5 ]. Cardiovascular & Metabolic Research: Studies report that euscaphic acid exhibits anti-contraction effects on rat aortic smooth muscle, potentially mediated through the opening of potassium channels and blockade of L-type calcium channels [ 2 ]. It has also been shown to ameliorate high-fat diet-induced obesity and hyperlipidemia in rat models, partly by activating antioxidative mechanisms [ 2 ]. Anti-inflammatory and Other Activities: The compound interferes with the TRAF6/IRAK1/TAK1 complex, thereby blocking IKK and MAPKs signal transduction and downregulating NF-κB activation, which contributes to its anti-inflammatory effects [ 2 ]. This product is intended for research purposes in cell biology, oncology, and biochemistry. For Research Use Only. Not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H48O5 B019201 2alpha,3alpha,19 alpha-Trihydroxyurs-12-en-28-oic acid CAS No. 53155-25-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

53155-25-2

Molecular Formula

C30H48O5

Molecular Weight

488.7 g/mol

IUPAC Name

(1R,2R,4aS,6aR,6aS,6bR,10S,11R,12aR,14bR)-1,10,11-trihydroxy-1,2,6a,6b,9,9,12a-heptamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C30H48O5/c1-17-10-13-30(24(33)34)15-14-27(5)18(22(30)29(17,7)35)8-9-21-26(4)16-19(31)23(32)25(2,3)20(26)11-12-28(21,27)6/h8,17,19-23,31-32,35H,9-16H2,1-7H3,(H,33,34)/t17-,19-,20?,21-,22+,23-,26+,27-,28-,29-,30+/m1/s1

InChI Key

OXVUXGFZHDKYLS-SPQMEPECSA-N

Isomeric SMILES

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CCC5[C@@]4(C[C@H]([C@H](C5(C)C)O)O)C)C)[C@H]2[C@]1(C)O)C)C(=O)O

Canonical SMILES

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)O)O)C)C)C2C1(C)O)C)C(=O)O

Appearance

Powder

melting_point

270 - 271 °C

Other CAS No.

53155-25-2

physical_description

Solid

Synonyms

(2alpha,3beta)-isomer of euscaphic acid
2alpha-acetyl tormentic acid
euscaphic acid
jacarandic acid

Origin of Product

United States

Natural Occurrence and Phytochemical Research

Plant Sources and Distribution of Euscaphic Acid

Euscaphic acid has been reported in a variety of plants, with significant findings in several species detailed below.

A. Euscaphis japonica

Euscaphic acid has been isolated from the twigs of Euscaphis japonica. ebi.ac.ukphytopurify.com Studies on ethanolic extracts of Euscaphis japonica twigs have led to the isolation of euscaphic acid along with other triterpene acids. nih.govnih.govacs.org Research has also identified hexacyclic triterpene acids, named euscaphic acids A-F, from this plant, which possess a 13α,27-cyclopropane ring skeleton. nih.govacs.orgresearchgate.net

B. Rubus alceaefolius Poir.

Rubus alceaefolius Poir. is recognized as a source of euscaphic acid. caymanchem.com Euscaphic acid is a triterpene found in the root of this plant. medchemexpress.comchemsrc.come-century.usglpbio.com Rubus alceaefolius Poir. is a traditional Chinese medicine used in southern China. e-century.usnih.gov

C. Crataegus azarolus var. aronia L.

Euscaphic acid has been isolated from Crataegus azarolus var. aronia L. chemfaces.comnih.govclinisciences.comsoran.edu.iq Research has investigated the effects of euscaphic acid isolated from this plant on rat's aortic smooth muscle. chemfaces.comclinisciences.comsoran.edu.iq

D. Rosa laxa Retz.

The fruits of Rosa laxa Retz. have been found to contain euscaphic acid. researchgate.netorcid.orgdntb.gov.uadntb.gov.ua Quantitative analysis using UPLC-TQ-MS has been employed to determine the content of euscaphic acid in the fruits of Rosa laxa Retz. researchgate.netdntb.gov.ua One study optimized the extraction of euscaphic acid from Rosa laxa Retz. fruits using 65% ethanol (B145695), achieving an average content of 2.90 ± 0.08 mg/g in the extract. researchgate.netdntb.gov.ua

Table 1: Euscaphic Acid Content in Rosa laxa Retz. Fruits (Optimized Extraction)

Plant PartExtraction SolventMaterial-to-Liquid Ratio (g/mL)Extraction Time (min)Average Euscaphic Acid Content (mg/g extract)
Fruits65% Ethanol1:351402.90 ± 0.08

E. Eriobotrya japonica

Eriobotrya japonica, commonly known as loquat, is another plant source of euscaphic acid. mdpi.commdpi.com Euscaphic acid has been isolated from the leaves of Eriobotrya japonica. mdpi.commdpi.comjst.go.jpscielo.org.mx Studies have identified euscaphic acid among the triterpenes present in loquat leaves. mdpi.comscielo.org.mx Research on the triterpenoids from loquat leaves has shown the presence of euscaphic acid and its potential biological activities. mdpi.commdpi.com A new triterpene ester, 3-O-trans-feruloyl euscaphic acid, has also been isolated from the leaves of Eriobotrya japonica. jst.go.jp

F. Chaenomelis Fructus

Chaenomelis Fructus, the fruit of Chaenomeles sinensis, contains euscaphic acid. koreascience.krnih.govmedipol.edu.trresearchgate.netkstudy.com Euscaphic acid, along with ursolic acid, has been used as a marker compound for the quality control of Chaenomelis Fructus. researchgate.netkstudy.com Quantitative analysis using HPLC-Evaporative Light Scattering Detection (ELSD) has been applied to determine the content of euscaphic acid in Chaenomelis Fructus samples. researchgate.netkstudy.com Studies have shown that the content of euscaphic acid in dried Chaenomelis Fructus samples from different locations in Korea ranged from 0.083% to 0.162%. researchgate.net

Table 2: Euscaphic Acid Content in Dried Chaenomelis Fructus Samples

Location in KoreaEuscaphic Acid Content (%)
Sample 10.083
Sample 20.162
......
Sample 10(Data not explicitly provided for all 10 samples, range is 0.083-0.162%) researchgate.net

Note: The table presents the range of euscaphic acid content observed across different samples.

G. Sanguisorba officinalis L. roots

Euscaphic acid is present in the roots of Sanguisorba officinalis L. wikidata.orgmdpi.com Research on Sanguisorba officinalis roots has identified euscaphic acid along with other triterpene glycosides and phenolic compounds. mdpi.com Studies have analyzed the content of euscaphic acid in S. officinalis from different regions, showing variations in concentration. mdpi.com

H. Galium verum L.

Galium verum L., commonly known as lady's bedstraw, is another botanical source of euscaphic acid. researchgate.netresearchgate.net Saponins in the extract of Galium verum herb include ursane-type derivatives such as ursolic, euscaphic, and tormentic acids. researchgate.netresearchgate.net In extracts from the herb of Galium verum, euscaphic acid has been found as a component of the saponin (B1150181) fraction. researchgate.netresearchgate.net

I. Rubus ellipticus var. obcordatus

Euscaphic acid has been isolated from the roots of Rubus ellipticus var. obcordatus. biodiversity-science.netresearchgate.net Phytochemical studies on this plant have identified euscaphic acid among a range of triterpenoid (B12794562) compounds, including other acids and saponins. biodiversity-science.netresearchgate.netetflin.com

J. Other Botanical Origins

Beyond the species mentioned, euscaphic acid has been reported in numerous other plants. These include:

Rosa laevigata nih.govwikidata.orgnih.gov

Rosa woodsii nih.gov

Cotoneaster simonsii nih.govwikidata.org

Folium Eriobotryae (Loquat leaves) hmdb.caresearchgate.net

Rosa rugosa roots nih.govkoreamed.org

Rubus alceaefolius caymanchem.comglpbio.com

Callicarpa americana wikidata.org

Euscaphis japonica wikidata.orgmdpi.com

Species from the Lamiaceae family, such as Dracocephalum moldavica, Lophanthus anisatus, and Satureja hortensis. rjptonline.org

This widespread occurrence highlights euscaphic acid as a plant metabolite found across various genera and families. nih.govnih.govencyclopedia.pubwikidata.org

Here is a table summarizing some of the botanical sources of Euscaphic acid:

Botanical SourcePlant PartReference
Sanguisorba officinalis L.Roots wikidata.orgmdpi.com
Galium verum L.Herb researchgate.netresearchgate.net
Rubus ellipticus var. obcordatusRoots biodiversity-science.netresearchgate.net
Rosa laevigataLeaves nih.govwikidata.orgnih.gov
Rosa woodsiiOrganism data nih.gov
Cotoneaster simonsiiOrganism data nih.govwikidata.org
Folium EriobotryaeLeaves hmdb.caresearchgate.net
Rosa rugosaRoots nih.govkoreamed.org
Rubus alceaefoliusRoot caymanchem.comglpbio.com
Callicarpa americanaFruiting branches wikidata.org
Euscaphis japonicaOrganism data wikidata.orgmdpi.com
Dracocephalum moldavicaAerial parts rjptonline.org
Lophanthus anisatusAerial parts rjptonline.org
Satureja hortensisAerial parts rjptonline.org

Biosynthesis Pathways of Euscaphic Acid

Euscaphic acid, as a pentacyclic triterpenoid, is synthesized through the isoprenoid biosynthetic pathway. hmdb.caresearchgate.net This pathway generates precursors like 2,3-oxidosqualene, which then undergoes cyclization catalyzed by oxidosqualene cyclases (OSCs). researchgate.net Following cyclization, further modifications, such as hydroxylation and carboxylation, are carried out by enzymes like cytochrome P450 monooxygenases (CYP450s). researchgate.netnih.gov

Pentacyclic Triterpene Biosynthesis in Model Organisms

The biosynthesis of pentacyclic triterpenes has been studied in various model organisms, including plants and microbes. researchgate.netnih.govoup.com Well-studied microbes like Saccharomyces cerevisiae and Yarrowia lipolytica are utilized as host organisms for the microbial production of various triterpenoids. nih.gov These organisms provide the necessary precursor, 2,3-oxidosqualene, through their endogenous mevalonate (B85504) (MVA) pathway. nih.gov Metabolic engineering strategies have been applied in these microbial hosts to enhance triterpenoid production. nih.gov Plant model organisms, such as Nicotiana attenuata, have also been used to investigate the underlying biosynthetic enzymes and the spatiotemporal accumulation patterns of pentacyclic triterpenoids. oup.combiorxiv.org

Enzymatic Steps and Genetic Regulation in Euscaphic Acid Formation

The formation of euscaphic acid involves specific enzymatic steps. The core pentacyclic ursane (B1242777) skeleton is formed by the cyclization of 2,3-oxidosqualene, catalyzed by a specific OSC, likely a β-amyrin synthase or a related enzyme capable of producing the ursane scaffold. researchgate.net Subsequent hydroxylation at the 2, 3, and 19 positions, and carboxylation at the 28 position, are carried out by modifying enzymes, primarily cytochrome P450 monooxygenases. researchgate.netnih.gov For instance, in the biosynthesis of related triterpene acids, CYP716A subfamily enzymes have been implicated in the oxidation at the C-28 position, converting amyrins into corresponding triterpene acids. nih.govbiorxiv.org Hydroxylations at specific positions like C-2 and C-19 are also mediated by P450 enzymes. nih.govbiorxiv.org

Genetic regulation plays a crucial role in controlling the expression of the enzymes involved in euscaphic acid biosynthesis. Studies in plants like Rosa roxburghii have investigated the gene networks potentially associated with triterpenoid biosynthesis, identifying key genes such as OSC and β-amyrin synthase (β-AS) as likely involved in the biosynthesis of triterpenoids, including those structurally related to euscaphic acid. mdpi.com Transcriptomic analysis can reveal the up-regulation of genes involved in triterpenoid biosynthesis in specific plant tissues where these compounds accumulate. mdpi.com While general pathways for pentacyclic triterpene biosynthesis are understood, the specific enzymatic steps and detailed genetic regulation precisely leading to euscaphic acid require further dedicated research. researchgate.netresearchgate.net

Compound Names and PubChem CIDs

Environmental Factors Influencing Biosynthesis

The biosynthesis of secondary metabolites in plants, including triterpenoids like euscaphic acid, is influenced by a range of environmental factors. While specific research detailing the impact of environmental conditions solely on euscaphic acid biosynthesis is limited in the provided information, general principles regarding secondary metabolism apply. Abiotic factors such as light exposure, altitude, temperature variations, water availability (including drought stress), and soil composition can significantly affect the production of these compounds. maxapress.com Biotic factors, such as interactions with pathogens and herbivores, also play a role in triggering the synthesis of defense-related secondary metabolites. maxapress.com These environmental cues can modulate the metabolic pathways within the plant, leading to variations in the concentration and profile of compounds like euscaphic acid.

Isolation Methodologies from Plant Materials

The isolation of euscaphic acid from complex plant matrices typically involves a combination of extraction and purification techniques.

Solvent extraction is a primary step in obtaining euscaphic acid from plant materials. Common solvents utilized include ethanol, methanol (B129727), and dichloromethane (B109758). researchgate.netrjptonline.orgnih.govakjournals.com Techniques such as reflux extraction and sonication have been employed to enhance the efficiency of the extraction process. For instance, reflux extraction with 65% ethanol has been optimized for extracting euscaphic acid from the fruits of Rosa laxa Retz. researchgate.net Sonication in solvents like 100% ethanol or dichloromethane has also been reported for the extraction of triterpenic acids, including euscaphic acid, from plant sources. nih.govakjournals.com

Following extraction, various chromatographic methods are used to purify euscaphic acid. Column chromatography is a widely used technique, employing stationary phases such as silica (B1680970) gel, Diaion HP-20, or polyamide CC6. pensoft.netscirp.org Preparative Thin-Layer Chromatography (TLC) is another method applied for the purification of extracts containing euscaphic acid. pensoft.net High-Performance Liquid Chromatography (HPLC) is frequently utilized for both purification and analysis, often employing reversed-phase C18 columns. akjournals.comresearchgate.netnih.govoup.comnih.gov Gradient elution with mobile phases consisting of mixtures of acetonitrile (B52724) and water or methanol and water, often acidified with phosphoric acid or formic acid, is common for separating triterpenic acids. akjournals.comnih.govoup.com

More advanced separation techniques have also been applied for the isolation and analysis of euscaphic acid. Ultra-High-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-TQ-MS) is a powerful tool used for the identification and quantification of euscaphic acid in complex plant extracts. scirp.orgresearchgate.net High Speed Countercurrent Chromatography (HSCCC), a liquid-liquid chromatographic technique, has been successfully used to separate euscaphic acid from mixtures of triterpenoids, demonstrating its utility in obtaining highly pure compounds. researchgate.net

Structural Analogues and Stereoisomers

Euscaphic acid is classified as a pentacyclic triterpenoid belonging to the ursane group, characterized by a specific arrangement of five carbon rings. nih.govencyclopedia.pub

Euscaphic acid is a known stereoisomer of tormentic acid. mdpi.comresearchgate.netencyclopedia.pubresearchgate.netresearchgate.net Both compounds share the same molecular formula (C₃₀H₄₈O₅) and the basic ursane skeleton with three hydroxyl groups and one carboxyl group. nih.govnih.gov The key difference lies in the stereochemistry of the hydroxyl groups at positions 2 and 3 on the triterpene structure. Euscaphic acid has a 2α,3α configuration, while tormentic acid has a 2α,3β configuration. nih.govencyclopedia.pubnih.govnaturalproducts.net Due to this close structural relationship and identical mass, euscaphic acid and tormentic acid can be challenging to separate chromatographically and are sometimes detected or isolated together. mdpi.comakjournals.com

Identification of Hexacyclic Triterpene Acid Derivatives (Euscaphic Acids A-F)

Research on the ethanolic extract from the twigs of Euscaphis japonica led to the isolation and identification of six hexacyclic triterpene acids, which were named euscaphic acids A-F (compounds 1-6). researchgate.netnih.govresearchgate.net These compounds possess hexacyclic skeletons characterized by a 13α,27-cyclopropane ring. researchgate.netnih.govresearchgate.net The structural elucidation of these novel compounds was primarily achieved through extensive spectroscopic methods, particularly 2D NMR techniques such as ¹H-¹H COSY, HMQC, HMBC, and NOESY. researchgate.netnih.govresearchgate.net This research highlights the structural diversity of triterpenoids found in Euscaphis japonica.

Natural Derivatives and Related Ursane-type Triterpenoids

Euscaphic acid is an ursane-type pentacyclic triterpenoid. nih.govmdpi.comjapsonline.com It is structurally related to tormentic acid, being a stereoisomer with a different configuration of the hydroxyl group at position 3. researchgate.netmdpi.com Tormentic acid is also a 19α-hydroxyursane-type triterpenoid. jst.go.jp

Several natural derivatives and related ursane-type triterpenoids have been found alongside euscaphic acid in various plant sources. In Davidia involucrata, known ursane triterpenoids like euscaphic acid and myrianthic acid were isolated along with new nor-ursane and 2,3-seco-ursane triterpenes. nih.gov From the roots of Rosa rugosa, euscaphic acid and tormentic acid were isolated, along with their 28-O-glucosides, kaji-ichigoside F₁ (euscaphic acid 28-O-glucoside) and rosamultin (B1679533) (tormentic acid 28-O-glucoside). jst.go.jp

Other related ursane-type triterpenoids include ursolic acid, asiatic acid, corosolic acid, and pomolic acid. japsonline.com Pomolic acid, also an ursane-type pentacyclic triterpenoid, differs from euscaphic acid in the hydroxylation pattern. japsonline.com Ursolic acid and its derivatives, also ursane-type pentacyclic triterpenoids, are widely distributed in plants and share structural similarities with euscaphic acid. rjptonline.orgcaldic.com

The structural variations among these ursane-type triterpenoids, particularly the position and configuration of hydroxyl and carboxyl groups, contribute to their diverse biological activities. ekb.eg

Table 1: Examples of Plants Containing Euscaphic Acid and Related Triterpenoids

Plant SpeciesFamilyCompounds Isolated (Examples)
Rosa laevigataRosaceaeEuscaphic acid
Rosa woodsiiRosaceaeEuscaphic acid
Cotoneaster simonsiiRosaceaeEuscaphic acid
Rosa roxburghiiRosaceaeEuscaphic acid, Rosaroxine A-D
Rosa rugosaRosaceaeEuscaphic acid, Tormentic acid, Kaji-ichigoside F₁, Rosamultin
Folium EriobotryaeRosaceaeEuscaphic acid
Galium aparineRubiaceaeEuscaphic acid, Ursolic acid, Tormentic acid, Uvaol
Galium verumRubiaceaeEuscaphic acid, Ursolic acid, Tormentic acid, Uvaol, Lupeol
Pouteria caimitoSapotaceaeEuscaphic acid, Ursolic acid, Oleanolic acid, Betulinic acid
Dracocephalum moldavicaLamiaceaeEuscaphic acid, Ursolic acid, Tormentic acid
Lophanthus anisatusLamiaceaeEuscaphic acid, Ursolic acid, Tormentic acid
Satureja hortensisLamiaceaeEuscaphic acid, Ursolic acid, Tormentic acid
Crataegus azarolusRosaceaeEuscaphic acid, Azarolic acid
Euscaphis japonicaStaphyleaceaeEuscaphic acid, Euscaphic acids A-F, other triterpene acids

In Vitro Pharmacological Activity Research

Anti-inflammatory Effects and Mechanisms

Euscaphic acid demonstrates significant anti-inflammatory properties by modulating key pathways and mediators involved in the inflammatory cascade.

Euscaphic acid has been shown to effectively inhibit inflammatory responses induced by lipopolysaccharide (LPS) in vitro. nih.gov In studies using RAW 264.7 macrophage cell lines, a common model for inflammation research, pretreatment with euscaphic acid concentration-dependently reduced the production of several key inflammatory molecules typically released upon LPS stimulation. nih.govarvojournals.org Specifically, the secretion of tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β) was significantly suppressed. nih.gov This inhibition occurs at both the protein and mRNA levels, indicating that euscaphic acid interferes with the inflammatory process at the transcriptional level. nih.gov

Table 1: Effect of Euscaphic Acid on LPS-Induced Inflammatory Mediators in RAW 264.7 Macrophages

Mediator Effect of Euscaphic Acid Pretreatment Level of Inhibition Source
Nitric Oxide (NO) Production Reduced Concentration-dependent nih.gov
Prostaglandin (B15479496) E2 (PGE2) Production Reduced Concentration-dependent nih.gov
Tumor Necrosis Factor-α (TNF-α) Production and mRNA Expression Inhibited Concentration-dependent nih.gov
Interleukin-1β (IL-1β) Production and mRNA Expression Inhibited Concentration-dependent nih.gov

The anti-inflammatory action of euscaphic acid is closely linked to its ability to modulate crucial pro-inflammatory enzymes. nih.gov Research has confirmed that euscaphic acid significantly inhibits the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages. nih.gov

This reduction in inflammatory mediators is a direct result of the compound's effect on their synthesizing enzymes, inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govnih.gov Euscaphic acid was found to inhibit the expression of both iNOS and COX-2 proteins and their corresponding mRNA in a concentration-dependent manner. nih.gov By suppressing the expression of these enzymes, euscaphic acid effectively curtails the excessive production of NO and PGE2 that characterizes inflammatory conditions. nih.govnih.gov

The mechanism behind euscaphic acid's anti-inflammatory effects involves its interference with upstream signaling pathways that are critical for initiating the inflammatory response. nih.gov Studies have revealed that euscaphic acid disrupts the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov Specifically, it interferes with the LPS-induced clustering of essential adaptor and kinase proteins, including TNF receptor-associated factor 6 (TRAF6), interleukin receptor-associated kinase 1 (IRAK1), and transforming growth factor-β-activated kinase 1 (TAK1). nih.govtargetmol.com This protein cascade is a critical step in transmitting the inflammatory signal from the cell surface receptor into the cell. nih.gov By preventing the effective assembly of this signaling complex, euscaphic acid blocks the downstream activation of subsequent kinases like IKK and MAPKs. nih.gov

A primary target of the upstream signaling cascade involving TRAF6, IRAK1, and TAK1 is the transcription factor nuclear factor-kappa B (NF-κB), a master regulator of inflammation. nih.govresearchgate.netmdpi.com Euscaphic acid has been demonstrated to be a potent inhibitor of NF-κB activation. nih.gov It attenuates the LPS-induced DNA binding and transcriptional activity of NF-κB. nih.gov This is achieved by preventing the degradation and phosphorylation of inhibitory kappa Bα (IκBα), the protein that sequesters NF-κB in the cytoplasm. nih.govresearchgate.net By stabilizing IκBα, euscaphic acid ensures that the p65 subunit of NF-κB cannot translocate to the nucleus to initiate the transcription of pro-inflammatory genes. nih.govnih.gov This inhibitory action on the NF-κB pathway is a central component of its anti-inflammatory mechanism. nih.govtargetmol.com

Table 2: Impact of Euscaphic Acid on the NF-κB Signaling Pathway

Signaling Molecule Effect of Euscaphic Acid Consequence Source
IκB Kinase β (IKKβ) Phosphorylation Inhibited Prevents IκBα phosphorylation nih.gov
Inhibitory Kappa Bα (IκBα) Degradation and Phosphorylation Reduced NF-κB remains sequestered in the cytoplasm nih.gov
NF-κB (p65 subunit) Nuclear Translocation Decreased Prevents binding to DNA nih.gov
NF-κB Transcriptional Activity Attenuated Reduced expression of pro-inflammatory genes nih.gov

In the context of allergic reactions, the degranulation of mast cells and basophils releases inflammatory mediators like histamine. mdpi.com The release of the enzyme β-hexosaminidase is a widely used in vitro marker for quantifying this degranulation process. mdpi.comnih.gov Inhibition of β-hexosaminidase release is therefore indicative of an anti-allergic effect. researchgate.net While euscaphic acid is reported to possess anti-allergic properties, specific studies detailing its direct inhibitory effect on β-hexosaminidase release in standard cell models like RBL-2H3 were not prominently available in the reviewed literature. However, the general mechanism of anti-allergic compounds often involves the stabilization of mast cells, thereby preventing the release of β-hexosaminidase and other inflammatory contents upon allergen stimulation. mdpi.comnih.gov

Antioxidant Potential Investigations

Euscaphic acid has been identified as a triterpenoid (B12794562) possessing antioxidant activities. researchgate.net The antioxidant potential of chemical compounds is commonly evaluated in vitro using assays that measure their ability to scavenge stable free radicals. Two of the most prevalent methods are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays. e3s-conferences.orgnih.govnih.gov

In the DPPH assay, an antioxidant compound donates a hydrogen atom to the DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically. e3s-conferences.org The ABTS assay involves the reduction of the blue-green ABTS radical cation back to its colorless neutral form by an antioxidant. e3s-conferences.orgnih.gov The degree of color change in both assays is proportional to the concentration of the antioxidant, allowing for the determination of radical scavenging capacity. researchgate.net While euscaphic acid is recognized for its antioxidant properties, specific IC50 values from these assays were not detailed in the analyzed literature. researchgate.net

Table 3: Common In Vitro Assays for Antioxidant Activity

Assay Method Principle Measurement Source
DPPH Radical Scavenging Scavenging of the stable DPPH free radical by an antioxidant, leading to a loss of absorbance. Spectrophotometric measurement of the decrease in violet color. e3s-conferences.orgnih.gov
ABTS Radical Scavenging Reduction of the ABTS radical cation by an antioxidant, causing it to become colorless. Spectrophotometric measurement of the decrease in blue-green color. e3s-conferences.orgnih.gov

Free Radical Scavenging Assays

Currently, there is a limited amount of published research detailing the direct free radical scavenging activity of isolated Euscaphic acid through common assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) or 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) assays. While some studies on plant extracts containing Euscaphic acid have shown antioxidant effects, the specific contribution of Euscaphic acid to these activities has not been quantified in terms of IC50 values or equivalent antioxidant capacities in these assays. researcher.life Therefore, specific data on its direct interaction with and neutralization of free radicals in these standardized tests are not available in the current scientific literature.

Inhibition of Oxidative Stress Markers

Euscaphic acid has demonstrated the ability to mitigate oxidative stress in vitro by modulating key antioxidant enzymes and reducing markers of lipid peroxidation. In a study utilizing a hydrogen peroxide (H₂O₂)-stimulated myoblast cell line (C2C12), Euscaphic acid was shown to enhance the cellular antioxidant defense system. nih.gov

Key findings from this research include:

Increased Activity of Antioxidant Enzymes: Treatment with Euscaphic acid led to a notable improvement in the activity of superoxide (B77818) dismutase (SOD) and catalase (CAT), two crucial enzymes in the detoxification of reactive oxygen species. nih.gov

Reduction of Lipid Peroxidation: The compound effectively reduced the levels of malondialdehyde (MDA), a key indicator of oxidative damage to lipids. nih.gov

These results suggest that Euscaphic acid helps to protect cells from oxidative damage by bolstering their natural antioxidant defenses.

Table 1: Effect of Euscaphic Acid on Oxidative Stress Markers in H₂O₂-stimulated C2C12 Cells

Marker Effect of Euscaphic Acid Treatment Reference
Superoxide Dismutase (SOD) Notably improved activity nih.gov
Catalase (CAT) Notably improved activity nih.gov
Malondialdehyde (MDA) Reduced levels nih.gov

Anticancer and Antitumor Efficacy in Cell Lines

Euscaphic acid has been investigated for its potential as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines, induce programmed cell death, and halt the cell cycle.

Inhibition of Cancer Cell Proliferation (e.g., Nasopharyngeal Carcinoma, Non-Hodgkin Lymphoma)

Research has shown that Euscaphic acid can significantly inhibit the proliferation of nasopharyngeal carcinoma (NPC) and non-Hodgkin lymphoma (NHL) cells in a dose-dependent manner.

Nasopharyngeal Carcinoma: In a study involving the NPC cell lines CNE-1 and C666-1, Euscaphic acid demonstrated a significant suppression of cell proliferation. mdpi.com The half-maximal inhibitory concentrations (IC50) after 48 hours of treatment were determined to be 33.39 µg/mL for CNE-1 cells and 36.86 µg/mL for C666-1 cells. researchgate.net

Non-Hodgkin Lymphoma: Euscaphic acid has also been found to inhibit the proliferation of RAJI cells, a cell line representative of non-Hodgkin lymphoma. researcher.lifenih.gov

Table 2: IC50 Values of Euscaphic Acid on Cancer Cell Lines

Cell Line Cancer Type IC50 Value (48h) Reference
CNE-1 Nasopharyngeal Carcinoma 33.39 µg/mL researchgate.net
C666-1 Nasopharyngeal Carcinoma 36.86 µg/mL researchgate.net
RAJI Non-Hodgkin Lymphoma Proliferation inhibited researcher.lifenih.gov

Induction of Apoptosis in Malignant Cells

Euscaphic acid has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Nasopharyngeal Carcinoma: In CNE-1 and C666-1 cells, treatment with Euscaphic acid led to an increased rate of apoptosis. mdpi.comnih.govsphinxsai.com This was accompanied by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2. mdpi.com

Non-Hodgkin Lymphoma: Studies have also confirmed that Euscaphic acid induces apoptosis in RAJI lymphoma cells. researcher.lifenih.gov

Cell Cycle Arrest Induction (e.g., G1/S Phase)

Euscaphic acid has been observed to interfere with the cell cycle progression in cancer cells, leading to cell cycle arrest.

Nasopharyngeal Carcinoma: In both CNE-1 and C666-1 cell lines, Euscaphic acid was found to cause cell cycle arrest at the G1/S phase. mdpi.comnih.govsphinxsai.com This arrest is associated with an increase in the expression of p21 and p27, which are proteins that regulate the cell cycle, and a decrease in the expression of cyclin D1. mdpi.com

Table 3: Effects of Euscaphic Acid on Apoptosis and Cell Cycle in Nasopharyngeal Carcinoma Cells

Cellular Process Effect Key Protein Modulations Reference
Apoptosis Induced ↑ Bax, ↓ Bcl-2 mdpi.com
Cell Cycle Arrest at G1/S phase ↑ p21, ↑ p27, ↓ Cyclin D1 mdpi.com

Inhibition of DNA Polymerase Activities (α and β)

Euscaphic acid has been identified as an inhibitor of DNA polymerases, enzymes that are essential for DNA replication and repair. The inhibitory activity of Euscaphic acid has been quantified against both DNA polymerase α and DNA polymerase β. The IC50 values were found to be 61 µM for DNA polymerase α (from calf) and 108 µM for DNA polymerase β (from rat). researchgate.net

Table 4: Inhibitory Activity of Euscaphic Acid on DNA Polymerases

Enzyme Source IC50 Value Reference
DNA Polymerase α Calf 61 µM researchgate.net
DNA Polymerase β Rat 108 µM researchgate.net

Anti-diabetic and Metabolic Modulation Studies

Euscaphic acid has been investigated for its potential role in managing metabolic disorders, with a focus on its effects on glucose and lipid metabolism. Research has explored its activity as an inhibitor of key enzymes involved in carbohydrate digestion and its influence on pathways related to insulin (B600854) signaling and lipid regulation.

Alpha-Glucosidase Inhibitory Activity

Euscaphic acid has demonstrated notable inhibitory activity against α-glucosidase, an enzyme crucial for the digestion of complex carbohydrates into absorbable simple sugars. By inhibiting this enzyme, substances can help to lower postprandial blood glucose levels, a key strategy in managing type 2 diabetes. In vitro studies have quantified this effect, identifying Euscaphic acid as a potent inhibitor of α-glucosidase with an IC50 value of 24.9 µM. researchgate.net This level of inhibition indicates a significant potential for modulating carbohydrate metabolism.

CompoundTarget EnzymeInhibitory Concentration (IC50)
Euscaphic acidα-Glucosidase24.9 µM

Effects on Lipid Metabolism-Related Pathways

The effects of Euscaphic acid on lipid metabolism have been examined in animal models of diet-induced obesity. In a study involving rats fed a high-fat diet, administration of Euscaphic acid was found to improve hyperlipidemia. cabidigitallibrary.org The compound helped to inhibit the increase in body weight and the accumulation of abdominal fat. cabidigitallibrary.org

Furthermore, treatment with Euscaphic acid led to a favorable modulation of serum lipid profiles. cabidigitallibrary.org Levels of total cholesterol, LDL-cholesterol, and HDL-cholesterol were shifted towards those observed in the untreated control group, suggesting a hypolipidemic effect. cabidigitallibrary.org The underlying mechanism for these effects is suggested to be linked to the activation of the body's antioxidative systems. cabidigitallibrary.org Rats treated with Euscaphic acid showed increased activity of hepatic antioxidant enzymes such as superoxide dismutase (SOD), glutathione (B108866) peroxidase, and catalase, which may play a role in mitigating the metabolic stress induced by a high-fat diet. cabidigitallibrary.org

Inhibition of Protein Tyrosine Phosphatase 1B

Protein Tyrosine Phosphatase 1B (PTP1B) is recognized as a negative regulator of the insulin and leptin signaling pathways; its inhibition is a therapeutic target for type 2 diabetes and obesity. Euscaphic acid has been identified as a significant inhibitor of PTP1B. In a study evaluating various triterpenes isolated from the fruits of Sorbus pohuashanensis, Euscaphic acid was among the compounds that exhibited noteworthy PTP1B inhibitory activity. The IC50 values for the active compounds in this study were reported to be in the range of 3.5 to 54.8 μM. This finding establishes Euscaphic acid as a molecule of interest in the search for natural PTP1B inhibitors.

Cardiovascular System Research

Research into the cardiovascular effects of Euscaphic acid has focused on its influence on vascular tone and the health of the endothelial lining of blood vessels. Studies indicate potential vasorelaxant properties and protective effects on endothelial cells under stress conditions.

Anti-Contraction Effects on Vascular Smooth Muscle

Euscaphic acid has been shown to exert anti-contraction effects on vascular smooth muscle. In studies using isolated rat aortic rings, the compound demonstrated a potent, dose-dependent anti-contraction effect against contractions induced by norepinephrine. This effect was observed in aortic rings with both intact and denuded endothelium, indicating that the mechanism is not solely dependent on the endothelium. The anti-contraction properties were also maintained in the presence of inhibitors for potassium channels, prostaglandin synthesis, and cyclic guanosine (B1672433) monophosphate, suggesting a complex mode of action.

Treatment Condition (Endothelium-Intact Aortic Rings)LogEC50 of Norepinephrine (M)95% Confidence Interval
Control-5.964-6.092 to -5.835
Euscaphic Acid (1x10-7 M)-5.400-5.594 to -5.205
Euscaphic Acid (3x10-7 M)-4.791-5.477 to -4.105

Protection of Vascular Endothelial Cells

Euscaphic acid has demonstrated a protective role for vascular endothelial cells, which form the inner lining of blood vessels, particularly under conditions of oxygen deprivation (hypoxia). Research has shown that Euscaphic acid can protect these cells against hypoxia-induced apoptosis (programmed cell death). The mechanism behind this protective effect has been linked to the activation of the ERK1/2 signaling pathway. By modulating this pathway, Euscaphic acid helps to suppress the apoptotic cascade triggered by hypoxic stress, thereby preserving endothelial cell integrity.

Antimicrobial Activities

Euscaphic acid, a naturally occurring triterpenoid, has demonstrated a range of pharmacological effects, including antimicrobial properties. nih.gov Research into its bioactivity has confirmed its potential as an antibacterial agent, with studies exploring its efficacy against specific bacterial strains.

Efficacy Against Bacterial Strains (e.g., Propionibacterium acnes)

Research has identified Euscaphic acid as an active compound against Propionibacterium acnes (P. acnes), a bacterium implicated in the pathogenesis of acne. nih.govmedicaljournals.seplos.org In a study analyzing the phytochemicals from Sanguisorba officinalis L. root extracts, pure compounds were tested for their antibacterial effects. nih.gov Among the substances identified, Euscaphic acid was one of the phytochemicals that exhibited distinct antibacterial activity against P. acnes. nih.gov The study utilized methods such as the paper disc diffusion method, minimum inhibitory concentration (MIC), and minimal bactericidal concentration (MBC) to establish the anti-P. acnes activity of the active fractions containing the compound. nih.gov

While specific MIC values for Euscaphic acid against a wide range of bacteria are not extensively detailed in all studies, related research on its derivatives has provided insight into its potential potency. These derivatives have shown antibacterial activity against susceptible bacteria with MIC values ranging from 31–125 µg/mL. researchgate.net

The table below summarizes the observed antibacterial activity of Euscaphic acid based on available research findings.

Bacterial StrainActivity ObservedResearch Context
Propionibacterium acnesAntibacterial activity confirmedTested as an isolated standard phytochemical from Sanguisorba officinalis L. root extracts. nih.gov
Various Susceptible BacteriaPotentially active (based on derivatives)Derivatives of Euscaphic acid showed MIC values in the range of 31–125 µg/mL. researchgate.net

Molecular Mechanisms and Signaling Pathways

Regulation of Cell Proliferation and Apoptosis Signaling

Euscaphic acid has been observed to influence the balance between cell proliferation and apoptosis, a critical process in various physiological and pathological conditions, including cancer.

PI3K/AKT/mTOR Signaling Pathway Modulation

The phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (B549165) (mTOR) signaling pathway is a crucial intracellular cascade that regulates cell growth, proliferation, survival, and apoptosis. Aberrant activation of this pathway is frequently observed in various cancers. Research indicates that euscaphic acid can modulate this pathway. Studies on nasopharyngeal carcinoma (NPC) cells have shown that euscaphic acid inhibits proliferation and promotes apoptosis by suppressing the PI3K/AKT/mTOR signaling pathway. glpbio.comnih.gove-century.us Specifically, euscaphic acid treatment has been found to suppress the protein expression of PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR) in a dose-dependent manner in NPC cell lines. nih.gove-century.us Activation of the PI3K/AKT/mTOR pathway by an agonist like IGF-1 was shown to reverse the effects of euscaphic acid on proliferation, cell cycle, and apoptosis in NPC cells, further supporting the role of this pathway in mediating euscaphic acid's effects. nih.gove-century.us Euscaphic acid and tormentic acid have also been reported to protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK1/2 signaling pathway. abmole.com

Table 1: Effects of Euscaphic Acid on PI3K/AKT/mTOR Pathway Components in NPC Cells

Pathway ComponentEffect of Euscaphic Acid TreatmentObserved Change (Western Blot)Reference
PI3KSuppression of expressionDecreased protein levels nih.gove-century.us
p-AKT/AKTSuppression of phosphorylationDecreased ratio of p-AKT to total AKT nih.gove-century.us
p-mTOR/mTORSuppression of phosphorylationDecreased ratio of p-mTOR to total mTOR nih.gove-century.us

Caspase-Dependent Apoptotic Pathways

Apoptosis, or programmed cell death, is a highly regulated process often executed through caspase-dependent pathways. Caspases are a family of cysteine proteases that play central roles in the initiation and execution phases of apoptosis. Euscaphic acid has been observed to induce caspase-dependent apoptosis. researchgate.netmdpi.comnih.gov This mechanism has been highlighted as a potential utility for euscaphic acid in treating various neoplasias, particularly those exhibiting the multidrug resistance (MDR) phenotype. researchgate.netmdpi.com In silico studies have also suggested that euscaphic acid may promote caspase-3- or caspase-8-mediated apoptosis. nih.gov

Inflammatory Signaling Pathway Interventions

Inflammation is a complex biological response involving various signaling pathways. Euscaphic acid has demonstrated anti-inflammatory properties, mediated through its influence on key inflammatory cascades.

NF-κB Pathway Inhibition

The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammatory responses, controlling the expression of numerous pro-inflammatory genes. Aberrant activation of NF-κB is implicated in various inflammatory diseases and cancers. Euscaphic acid has been shown to inhibit the NF-κB pathway. caymanchem.comresearchgate.netresearchgate.net In LPS-stimulated RAW 264.7 macrophages, euscaphic acid isolated from the roots of Rosa rugosa inhibited inflammatory responses via TLR4-mediated NF-κB inactivation. caymanchem.com This inhibition led to a reduction in the production of nitric oxide (NO) and the levels of inducible nitric oxide synthase (iNOS) and COX-2, key enzymes involved in the inflammatory process. caymanchem.com Furthermore, studies suggest that euscaphic acid treatment inhibits the phosphorylation of IκBα and IKKα/β, leading to the blockage of NF-κB p65 phosphorylation. nih.gov

MAPK Signaling Pathway Regulation (e.g., ERK1/2, JNK, p38MAPK)

The mitogen-activated protein kinase (MAPK) signaling pathways, including extracellular signal-regulated kinases (ERK1/2), c-Jun N-terminal kinases (JNK), and p38 MAPK, are involved in regulating various cellular processes, including inflammation, proliferation, and apoptosis. Euscaphic acid has been reported to regulate MAPK signaling pathways. abmole.com As mentioned earlier, euscaphic acid and tormentic acid protect vascular endothelial cells against hypoxia-induced apoptosis via the PI3K/AKT or ERK1/2 signaling pathway. abmole.com

Involvement of IL-17 and PPAR Signaling Pathways

Recent research, particularly utilizing network pharmacology and molecular docking approaches, suggests the involvement of Interleukin-17 (IL-17) and Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathways in the effects of euscaphic acid, particularly in the context of non-Hodgkin lymphoma (NHL). researchgate.netresearchgate.netdntb.gov.uaglobalauthorid.com Network analysis has identified core target genes, such as TNF, PTGS2, PPARG, and MMP9, that are mainly enriched in the IL-17 and PPAR signaling pathways and are potentially acted upon by euscaphic acid in exerting anti-NHL effects. researchgate.netresearchgate.netdntb.gov.ua Molecular docking results indicate a strong interaction between euscaphic acid and these core targets. researchgate.net This suggests that euscaphic acid may modulate inflammatory and other cellular processes through these pathways. researchgate.netresearchgate.netdntb.gov.ua

Table 2: Potential Target Genes of Euscaphic Acid Enriched in IL-17 and PPAR Signaling Pathways

Target GeneAssociated Pathway(s)Potential RoleReference
TNFIL-17 signaling pathway, PPAR signaling pathwayInvolved in inflammation and immune response researchgate.netresearchgate.netdntb.gov.ua
PTGS2 (COX-2)IL-17 signaling pathway, PPAR signaling pathwayInvolved in inflammation and prostaglandin (B15479496) synthesis researchgate.netresearchgate.netdntb.gov.ua
PPARGPPAR signaling pathwayNuclear receptor involved in metabolism and inflammation researchgate.netresearchgate.netdntb.gov.ua
MMP9IL-17 signaling pathway, PPAR signaling pathwayMatrix metalloproteinase involved in tissue remodeling and inflammation researchgate.netresearchgate.netdntb.gov.ua

Ion Channel Modulation and Membrane Interactions

Euscaphic acid has been shown to influence cellular function through its modulation of ion channels, which are critical for regulating ion flow across cell membranes and maintaining cellular excitability and signaling. frontiersin.org

Activation of Calcium-Dependent Potassium Channels

Studies suggest that euscaphic acid may exert some of its anti-contraction effects by activating calcium-dependent potassium channels (KCa). soran.edu.iqiiste.orgchemfaces.com KCa channels are a type of potassium channel that are gated by intracellular calcium levels and play a significant role in regulating membrane potential and cellular excitability. nih.govwikipedia.org Activation of these channels leads to an efflux of potassium ions, causing hyperpolarization of the cell membrane. wikipedia.org This hyperpolarization can counteract depolarizing stimuli and influence processes such as smooth muscle contraction. nih.govwikipedia.org Research on rat aortic smooth muscle indicates that the anti-contraction effects of euscaphic acid may be mediated, in part, through the opening of KCa channels. soran.edu.iqiiste.orgchemfaces.com

Blockade of L-Type Calcium Channels

In addition to activating potassium channels, euscaphic acid has also been shown to block L-type calcium channels. soran.edu.iqiiste.orgchemfaces.com L-type calcium channels are voltage-gated calcium channels that are crucial for the influx of calcium into various cell types, including smooth muscle cells, where calcium entry triggers contraction. soran.edu.iqmdpi.com By blocking these channels, euscaphic acid can reduce the influx of calcium, thereby inhibiting calcium-dependent processes such as smooth muscle contraction. soran.edu.iqiiste.orgchemfaces.com Experiments using the L-type calcium channel blocker verapamil (B1683045) in conjunction with euscaphic acid have provided evidence for this mechanism in rat aortic smooth muscle, demonstrating a potent anti-contraction effect. soran.edu.iqiiste.orgchemfaces.com

The combined effect of activating KCa channels and blocking L-type calcium channels suggests a dual mechanism by which euscaphic acid can influence cellular excitability and contractility, particularly in smooth muscle tissues. soran.edu.iqiiste.orgchemfaces.com

Interactions with Biological Membranes and Proteins

The interaction of euscaphic acid with biological membranes and proteins is fundamental to its cellular activities. As a triterpenoid (B12794562), its lipophilic nature allows it to interact with lipid bilayers, potentially affecting membrane fluidity and the function of membrane-associated proteins, including ion channels and transporters. ontosight.aistfc.ac.uk While specific detailed research findings on the direct interaction of euscaphic acid with biological membranes and proteins beyond ion channels are less extensively documented in the provided search results, the modulation of ion channels itself implies a direct or indirect interaction with these membrane proteins. Further research would be needed to fully elucidate the extent and nature of euscaphic acid's interactions with the complex environment of biological membranes and their embedded proteins.

DNA Replication and Repair Pathway Interference

Euscaphic acid has been identified as an inhibitor of DNA polymerase. medchemexpress.com DNA polymerases are essential enzymes involved in the synthesis of new DNA strands during DNA replication and repair processes. unc.edunih.gov Interference with the activity of these enzymes can disrupt cell proliferation and potentially induce cell cycle arrest and apoptosis. nih.govmedchemexpress.com Specifically, euscaphic acid has been shown to inhibit calf DNA polymerase α (pol α) and rat DNA polymerase β (pol β) with IC50 values of 61 µM and 108 µM, respectively. medchemexpress.com DNA polymerase α is involved in the initiation of DNA replication, while DNA polymerase β is primarily involved in DNA repair pathways, specifically base excision repair. unc.edunih.gov

Inhibition of these polymerases by euscaphic acid suggests a mechanism by which it could interfere with both DNA replication and repair processes within cells. This interference can lead to the accumulation of DNA damage, triggering cell cycle checkpoints and, in some cases, programmed cell death (apoptosis). nih.govmedchemexpress.comnih.gov Studies on nasopharyngeal carcinoma cells have shown that euscaphic acid inhibits proliferation, induces apoptosis, and causes cell cycle arrest in the G1/S phase, which is consistent with a disruption of DNA replication. nih.gov

Data on DNA Polymerase Inhibition by Euscaphic Acid:

EnzymeIC50 (µM)
Calf DNA Polymerase α61
Rat DNA Polymerase β108

Investigation of Efflux Transporters (e.g., P-glycoprotein)

Efflux transporters, such as P-glycoprotein (P-gp), play a significant role in the absorption, distribution, metabolism, and excretion of various compounds, including many drugs. nih.govscientificarchives.com These transporters can actively pump substrates out of cells, potentially limiting their intracellular concentration and therapeutic efficacy. nih.govscientificarchives.com

Research using the Caco-2 cell model has investigated the absorption characteristics of euscaphic acid and its interaction with P-glycoprotein. nih.govresearchgate.netresearchgate.net Caco-2 cells are a widely used in vitro model for studying intestinal absorption and efflux transport. nih.govresearchgate.netresearchgate.net The studies indicate that euscaphic acid demonstrates good membrane permeability, primarily relying on passive diffusion for absorption. nih.govresearchgate.netresearchgate.net However, upon the addition of P-glycoprotein inhibitors such as verapamil and cyclosporin (B1163) A, the absorbed amount (Qr) and apparent permeability coefficient (Papp) of euscaphic acid notably increased. nih.govresearchgate.netresearchgate.net

This increase in absorption and permeability in the presence of P-gp inhibitors suggests that euscaphic acid is a substrate for P-glycoprotein and undergoes cellular basolateral efflux transport mediated by P-gp. nih.govresearchgate.netresearchgate.net The efflux ratio (RB→A/A→B) for euscaphic acid was found to be less than 1.5, suggesting bidirectional drug transport with no significant directionality under normal conditions. nih.govresearchgate.netresearchgate.net However, the increase in Qr and Papp with P-gp inhibitors confirms that P-gp can influence the transport of euscaphic acid across cell membranes. nih.govresearchgate.netresearchgate.net

Data on Euscaphic Acid Transport in Caco-2 Cells:

ConditionEfflux Ratio (RB→A/A→B)P-gp SubstrateCellular Efflux Transport
Normal< 1.5YesBasolateral
+ P-gp InhibitorsIncreased Qr and PappConfirmedIncreased

This finding is important for understanding the pharmacokinetic profile of euscaphic acid and its potential interactions with other drugs that are also substrates or inhibitors of P-glycoprotein. nih.govscientificarchives.com

Preclinical Efficacy in Animal Models

Anti-inflammatory Studies in Murine Models (e.g., Atopic Dermatitis)

The anti-inflammatory properties of euscaphic acid have been investigated in murine models of atopic dermatitis (AD), a chronic inflammatory skin disease. In a study utilizing a Dermatophagoides farinae extract and 2,4-dinitrochlorobenzene-induced AD mouse model, euscaphic acid demonstrated the ability to ameliorate AD-like symptoms. nih.govnih.gov Its therapeutic effects were attributed to the reduction of skin inflammation and intense pruritus. nih.govnih.gov

Mechanistically, euscaphic acid was found to suppress the expression of various inflammatory cytokines and chemokines. nih.govresearchgate.net In activated human keratinocytes (HaCaT cells) and lymphocytes (CCRF-CEM cells), euscaphic acid treatment led to a decrease in the gene and protein expression of key inflammatory mediators such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and CCL17. researchgate.net Furthermore, in the AD mouse model, euscaphic acid administration was associated with reduced immunoglobulin E (IgE) hyperproduction, decreased mast cell invasion in skin lesions, and lower expression of interleukin-33, all of which are critical factors in the pathogenesis of atopic dermatitis. nih.govnih.gov

Table 1: Effects of Euscaphic Acid on Inflammatory Markers in a Murine Model of Atopic Dermatitis
ParameterObservation in Euscaphic Acid-Treated GroupReference
Inflammatory Cytokine Expression (e.g., IL-6, IL-1β)Decreased researchgate.net
Immunoglobulin E (IgE) LevelsReduced nih.gov
Mast Cell InfiltrationReduced nih.gov
Interleukin-33 (IL-33) ExpressionReduced nih.gov

Antitumor Investigations in Rodent Xenograft Models

The antitumor potential of euscaphic acid has been explored, with studies indicating its ability to inhibit cancer cell proliferation and induce apoptosis. In vitro studies on human nasopharyngeal carcinoma (NPC) cell lines, CNE-1 and C666-1, demonstrated that euscaphic acid significantly inhibited cell proliferation and promoted apoptosis in a dose-dependent manner. nih.gov This was associated with cell cycle arrest in the G1/S phase. nih.gov The underlying mechanism appears to involve the silencing of the PI3K/AKT/mTOR signaling pathway. nih.gov

While direct evidence from rodent xenograft models specifically detailing tumor growth inhibition by euscaphic acid is limited in the available literature, its inhibitory effects on in vivo two-stage mouse skin carcinogenesis have been reported. nih.gov This model, which involves the application of a tumor initiator followed by a tumor promoter, suggests a potential role for euscaphic acid in preventing or slowing tumor development. nih.govnih.govresearchgate.net However, further investigations using xenograft models are necessary to fully elucidate its in vivo antitumor efficacy.

Table 2: In Vitro Antitumor Effects of Euscaphic Acid on Nasopharyngeal Carcinoma Cells
Cell LineEffectMechanism of ActionReference
CNE-1Inhibition of proliferation, induction of apoptosis, G1/S phase cell cycle arrestSilencing of PI3K/AKT/mTOR pathway nih.gov
C666-1Inhibition of proliferation, induction of apoptosis, G1/S phase cell cycle arrestSilencing of PI3K/AKT/mTOR pathway nih.gov

Metabolic Disorder Models (e.g., High-Fat Diet Induced Obesity)

Research into the effects of euscaphic acid on metabolic disorders has shown promising results in a chemically-induced diabetes model. In a study involving alloxan-diabetic mice, oral administration of euscaphic acid demonstrated a significant hypoglycemic effect. nih.gov The plasma glucose levels were notably lowered in both normoglycemic and alloxan-diabetic mice treated with the compound. nih.gov This suggests that euscaphic acid is one of the active constituents responsible for the anti-diabetic properties of Folium Eriobotryae, from which it was isolated. nih.gov

Currently, there is a lack of specific studies investigating the efficacy of euscaphic acid in high-fat diet-induced obesity models. While the hypoglycemic activity is established, further research is required to determine its potential effects on weight management, lipid profiles, and insulin (B600854) resistance in the context of diet-induced metabolic dysfunction.

Table 3: Hypoglycemic Effect of Euscaphic Acid in an Alloxan-Induced Diabetic Mouse Model
Animal ModelKey FindingReference
Alloxan-diabetic miceSignificant reduction in plasma glucose levels nih.gov
Normoglycemic miceLowered plasma glucose levels compared to control nih.gov

Cardiovascular Disease Models (e.g., Rat Aortic Smooth Muscle)

The potential cardiovascular effects of euscaphic acid have been assessed using an ex vivo model of rat aortic smooth muscle. In this model, euscaphic acid exhibited significant anti-contraction effects on norepinephrine-induced dose-dependent contractions in isolated rat thoracic aortic rings. This suggests a vasodilatory potential for the compound. The mechanism underlying this effect is thought to be independent of the endothelium, as the anti-contractile activity was observed in both endothelium-intact and endothelium-denuded aortic rings.

Table 4: Effect of Euscaphic Acid on Rat Aortic Smooth Muscle Contraction
ModelInducing AgentObserved Effect of Euscaphic Acid
Isolated rat thoracic aortic ringsNorepinephrinePotent dose-dependent anti-contraction

Pharmacokinetic Investigations in Preclinical Species

Understanding the pharmacokinetic profile of euscaphic acid is crucial for its development as a potential therapeutic agent. Studies have focused on its absorption characteristics and the development of analytical methods for its quantification in biological matrices.

The intestinal absorption of euscaphic acid has been evaluated using the Caco-2 cell monolayer model, which is a well-established in vitro system that mimics the human intestinal epithelium. nih.gov Studies have shown that euscaphic acid can be transported across the Caco-2 cell monolayer. researchgate.net The transport appears to be bidirectional with no significant directionality, as indicated by an efflux ratio of less than 1.5. researchgate.net This suggests that euscaphic acid is not a major substrate for active efflux transporters like P-glycoprotein (P-gp) that would pump it back into the intestinal lumen. researchgate.net

A sensitive and reliable bioanalytical method is essential for accurately measuring the concentration of euscaphic acid in plasma to determine its pharmacokinetic parameters. A rapid liquid chromatography-tandem mass spectrometric (LC-MS/MS) method has been developed and validated for the quantification of euscaphic acid in rat plasma. researchgate.netrsc.org This method utilizes protein precipitation for sample preparation and a short analysis time. researchgate.netrsc.org The method demonstrated good accuracy and precision with a lower limit of quantification (LLOQ) of 2.0 ng/mL, making it suitable for pharmacokinetic studies in rats. researchgate.netrsc.org

Table 5: Validation Parameters of the LC-MS/MS Method for Euscaphic Acid Quantification in Rat Plasma
ParameterValue/RangeReference
Lower Limit of Quantification (LLOQ)2.0 ng/mL researchgate.netrsc.org
Linearity RangeNot explicitly stated, but method was validated with QC samples. researchgate.netrsc.org
Accuracy (RE%)Within ±15% nih.gov
Precision (CV%)Less than 15% nih.gov

Influence of pH on Absorption Efficiency

The absorption of orally administered drugs can be significantly influenced by the pH of the gastrointestinal (GI) tract. patsnap.com For weakly acidic compounds, such as Euscaphic acid, the degree of ionization, and consequently solubility and permeability, is pH-dependent. patsnap.commdpi.com The gastrointestinal tract presents a range of pH environments, from the highly acidic stomach (pH 1-3) to the more neutral to slightly alkaline small intestine (pH 6-7.5), where the majority of drug absorption occurs. patsnap.com

The absorption of acidic compounds is governed by the pH-partition hypothesis, which posits that only the un-ionized, more lipophilic form of a drug can readily diffuse across the lipid cell membranes of the intestinal epithelium. nih.gov The pKa of a compound is the pH at which it is 50% ionized and 50% un-ionized. For a weakly acidic drug like Euscaphic acid, in an environment with a pH below its pKa, it will exist predominantly in its un-ionized form, favoring absorption. Conversely, at a pH above its pKa, it will be primarily in its ionized, more water-soluble form, which has lower membrane permeability.

Table 1: Theoretical Influence of Gastrointestinal pH on the Ionization and Absorption of a Weakly Acidic Compound

Gastrointestinal RegionTypical pH RangePredominant Form of a Weakly Acidic DrugExpected Impact on Passive Diffusion
Stomach1.0 - 3.0Un-ionizedFavorable
Duodenum6.0 - 6.5MixedVariable
Jejunum6.5 - 7.5IonizedLess Favorable
Ileum~7.5IonizedLess Favorable

Role of Efflux Transporters in Absorption

The oral bioavailability of many drugs is limited not only by their absorption characteristics but also by the activity of intestinal efflux transporters. nih.gov These transporters are membrane proteins that actively pump substrates from within the enterocytes back into the intestinal lumen, thereby reducing the net amount of drug that reaches systemic circulation. researchgate.net The major efflux transporters in the intestine belong to the ATP-binding cassette (ABC) transporter superfamily, including P-glycoprotein (P-gp or MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Proteins (MRPs). nih.govresearchgate.net

Triterpenoids, the class of compounds to which Euscaphic acid belongs, have been shown to be substrates of these efflux transporters. nih.gov While direct evidence specifically identifying Euscaphic acid as a substrate for P-gp, BCRP, or MRPs is not available in the current body of scientific literature, its structural similarity to other triterpenoids suggests a potential interaction. If Euscaphic acid is a substrate for one or more of these transporters, its oral bioavailability could be significantly limited.

Table 2: Major Intestinal Efflux Transporters and Their Potential Impact on Drug Absorption

TransporterGene SymbolLocation in EnterocytePotential Impact on Substrate Drugs
P-glycoprotein (P-gp)ABCB1Apical membraneReduces intracellular concentration, limiting absorption. researchgate.net
Breast Cancer Resistance Protein (BCRP)ABCG2Apical membraneContributes to multidrug resistance by effluxing a wide range of substrates. researchgate.net
Multidrug Resistance-Associated Protein 2 (MRP2)ABCC2Apical membraneMediates the efflux of conjugated and unconjugated compounds. nih.govfrontiersin.org

Structure Activity Relationship Sar Studies

Triterpenoid (B12794562) Core Structure Modifications and Biological Impact

Modifications to the pentacyclic triterpenoid core structure of euscaphic acid can significantly alter its biological activities. While detailed studies specifically isolating the impact of core modifications on euscaphic acid itself are limited in the search results, research on related triterpenoids provides insight. The ursane-type skeleton, common to euscaphic acid, ursolic acid, and tormentic acid, is a key feature. researchgate.netekb.eg Changes to the ring system or the presence and position of double bonds can influence interactions with biological targets.

Hydroxylation and Carboxylation Site Influences on Activity

The positions and stereochemistry of hydroxyl and carboxyl groups on the triterpenoid core are crucial determinants of euscaphic acid's activity. Euscaphic acid possesses hydroxyl groups at the 2α, 3α, and 19α positions, and a carboxyl group at the C-28 position. nih.govnmppdb.com.ng These functional groups can participate in hydrogen bonding and other interactions with target proteins.

Comparisons with related triterpenes highlight the importance of these substitutions. For instance, euscaphic acid and tormentic acid share the same molecular formula (C30H48O5) but differ in the configuration of the hydroxyl group at position 3. researchgate.net This structural difference is likely to contribute to variations in their biological profiles. The presence of hydroxyl groups at specific positions has been implicated in various activities, including anti-inflammatory and cytotoxic effects. caymanchem.comnih.govresearchgate.net The C-28 carboxyl group is also a common feature in many bioactive triterpene acids and plays a role in their interactions and potential mechanisms of action. researchgate.netresearchgate.net

Influence of Isopropylidene Group Introduction on Bioactivity

The introduction of an isopropylidene group to euscaphic acid, forming 2,3-O-isopropylidenyl euscaphic acid (euscaphic acid acetonide), represents a specific structural modification. targetmol.combiosynth.com This modification involves the hydroxyl groups at the 2 and 3 positions. biosynth.com Research indicates that 2,3-O-isopropylidenyl euscaphic acid exhibits a potent hepatoprotective effect in Hep G2 cells, with an EC50 value of 88.36 ± 3.25 μM. targetmol.com This suggests that the isopropylidene modification can influence the compound's chemical stability and solubility profile, potentially enhancing its biological activity compared to the parent compound. biosynth.com Its mode of action may involve interaction with biological membranes and proteins, potentially inhibiting specific enzymes and signaling pathways. biosynth.com

Comparative SAR with Related Triterpenes (e.g., Ursolic Acid, Tormentic Acid)

Comparing the activities of euscaphic acid with related ursane-type triterpenes like ursolic acid and tormentic acid provides valuable SAR insights. These compounds share the same basic ursane (B1242777) skeleton but differ in their hydroxylation patterns. Ursolic acid has a hydroxyl group at the 3β position and a carboxyl group at C-28. nih.govwikipedia.org Tormentic acid has hydroxyl groups at the 2α, 3β, and 19α positions and a carboxyl group at C-28. nih.govresearchgate.net Euscaphic acid has hydroxyl groups at 2α, 3α, and 19α positions and a carboxyl group at C-28. nih.govnmppdb.com.ng

These subtle differences in hydroxylation significantly impact their biological activities. For example, in inhibiting foam cell formation in human monocyte-derived macrophages, pomolic acid showed the strongest activity (90% inhibition at 50 μM), followed by sericic acid (48%), tormentic acid (33%), and euscaphic acid (32%). nih.gov This suggests that the specific positions and stereochemistry of hydroxyl groups play a critical role in this particular activity.

Another study investigating the inhibition of HMG-CoA reductase found that euscaphic acid exhibited the strongest inhibitory activity compared to other related polyhydroxylated pentacyclic triterpene acids. google.comgoogle.com

The differences in the configuration of the hydroxyl group at position 3 between euscaphic acid (3α) and tormentic acid (3β) are particularly noteworthy, as this is a key structural distinction between these two isomers. researchgate.net

The following table summarizes the inhibitory activities of euscaphic acid and related triterpenes on foam cell formation:

CompoundStructure TypeInhibition of Foam Cell Formation (at 50 μM) nih.gov
Pomolic acidUrsane90%
Sericic acidUrsane48%
Tormentic acidUrsane33%
Euscaphic acidUrsane32%

Computational Chemistry Approaches

Computational chemistry approaches, such as molecular docking and molecular dynamics simulations, are valuable tools for understanding the potential interactions between euscaphic acid and its biological targets at a molecular level.

Molecular Docking Investigations of Euscaphic Acid and Targets

Molecular docking studies predict the preferred binding orientation and affinity of a ligand (like euscaphic acid) to a receptor protein. These studies can help identify potential biological targets and provide insights into the key interactions driving the binding.

Molecular docking has been employed to investigate the interaction of euscaphic acid with various targets. For instance, studies on the mechanism of euscaphic acid in treating non-Hodgkin lymphoma (NHL) have utilized molecular docking to assess its interaction with core target genes such as TNF, PPARG, MMP9, HSP90AA1, PTGS2, IGF1R, AR, ESR2, NR3C1, and MMP2. researchgate.net The results indicated strong interactions between euscaphic acid and these targets. researchgate.netresearchgate.net Specifically, euscaphic acid was found to bind stably to IGF1R. researchgate.netresearchgate.net

Molecular docking has also been used to study the potential inhibitory properties of euscaphic acid against SARS-CoV-2 Mpro, suggesting an allosteric binding mode. nih.gov

Molecular Dynamics Simulations for Ligand-Target Interactions

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex over time, allowing for the assessment of stability, conformational changes, and the nature of interactions in a more realistic environment.

MD simulations have been used to further validate the binding stability of euscaphic acid to its targets identified through docking studies. In the context of NHL research, molecular dynamics simulations confirmed the stable binding of euscaphic acid to IGF1R, supporting the docking findings. researchgate.netresearchgate.net MD simulations, in conjunction with docking, have also been applied to study the interaction of euscaphic acid with SARS-CoV-2 Mpro. nih.govsemanticscholar.org

These computational methods complement experimental studies by providing mechanistic insights into the SAR of euscaphic acid and guiding the design of potential derivatives with improved activity or selectivity.

Analytical Methodologies and Quantification Techniques

Advanced Chromatographic Methods

Chromatography plays a crucial role in separating euscaphic acid from other compounds present in plant extracts or biological samples, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Evaporative Light Scattering Detection (ELSD)

HPLC-ELSD is a valuable technique for analyzing compounds like triterpenoids, which may lack strong UV chromophores. researchgate.net This method has been successfully applied for the simultaneous determination of euscaphic acid and ursolic acid in Chaenomelis Fructus. researchgate.net In one study, euscaphic acid and ursolic acid were used as marker compounds for the quality control of Chaenomelis Fructus products. researchgate.net The HPLC-ELSD method involved optimized conditions, resulting in retention times of 7.4 min for euscaphic acid and 17.1 min for ursolic acid, with good resolution. researchgate.net The purity of isolated euscaphic acid used as a marker compound was determined to be over 99.0% by this HPLC method. researchgate.net

Ultra-High-Performance Liquid Chromatography (UPLC) Coupled with Triple Quadrupole Mass Spectrometry (TQ-MS)

UPLC-TQ-MS offers enhanced sensitivity and speed for the quantification of compounds in complex matrices. This technique has been utilized to assess the content of euscaphic acid in the fruits of Rosa laxa Retz. nih.govdntb.gov.ua A UPLC-TQ-MS method coupled with electrospray ionization (ESI) in negative ion mode was employed for the quantification of euscaphic acid and tiliroside (B191647) in Rosa laxa Retz fruit extract. nih.govpeerj.com Data was collected using Multiple Reaction Monitoring (MRM) to ensure specificity and sensitivity. nih.govpeerj.com The method demonstrated a linear range for euscaphic acid from 0.1 to 32 µg/mL with a correlation coefficient (r) of 0.9999. nih.govpeerj.com The Limit of Detection (LOD) was determined to be 0.03 µg/mL, and the Limit of Quantification (LOQ) was 0.10 µg/mL. nih.govpeerj.com

Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for Biological Matrices

LC-ESI-MS/MS is a sensitive and selective method particularly suited for the quantification of euscaphic acid in biological samples like plasma. A rapid LC-MS/MS method was developed and validated for the measurement of euscaphic acid in rat plasma using ursolic acid as an internal standard. researchgate.netrsc.org The method involved protein precipitation with acetonitrile (B52724) for sample preparation. researchgate.netrsc.org Deprotonated euscaphic acid and its internal standard were generated in negative ESI mode, and specific precursor-to-product ion pairs (m/z 487.4 → 469.3 for euscaphic acid and m/z 455.5 → 455.4 for ursolic acid) were used for measurement. researchgate.netrsc.orgrsc.orgresearchgate.net Notably, optimizing the formic acid concentration in the mobile phase (0.1‰ and 0.2‰) was crucial to overcome matrix effects and enhance the sensitivity of MS detection. researchgate.netrsc.orgrsc.org This validated bioanalytical assay showed a lower limit of quantification of 2.0 ng/mL and was successfully applied to pharmacokinetic studies in rats. researchgate.netrsc.org Another LC-MS method for simultaneous determination of corosolic acid and euscaphic acid in rat plasma after oral administration of Potentilla discolor extract also utilized negative selected ion monitoring mode and achieved a lower limit of quantitation of 2.5 ng/mL. nih.gov

Ultra-High-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UHPLC-QTOF-MS)

UHPLC-QTOF-MS is a powerful tool for the comprehensive characterization and structural elucidation of compounds in complex mixtures, providing accurate mass measurements and fragmentation patterns. This technique has been used in the systematic characterization of compounds, including euscaphic acid, in various plant species. figshare.comsnu.ac.krnih.gov MS and MS/MS experiments in both negative and positive ionization modes can provide molecular mass information and product spectra essential for structural elucidation. researchgate.net

Method Validation for Accuracy, Precision, and Sensitivity

Validation of analytical methods is critical to ensure reliable and accurate results. For the quantification of euscaphic acid, validation parameters typically include specificity, linearity, precision, accuracy, recovery, and sensitivity (LOD and LOQ). researchgate.netnih.gov For the LC-ESI-MS/MS method in rat plasma, the validation revealed acceptable accuracy and precision, with a lower limit of quantification of 2.0 ng/mL. researchgate.netrsc.org Another validated HPLC-UV method for triterpenic acids, including euscaphic acid, showed high accuracy and precision with a relative standard deviation (RSD) less than 9.4%. nih.gov The dynamic range for euscaphic acid in this method was between 5 and 100 µg/mL, with an LOQ of approximately 3.0-10.0 µg/mL. nih.gov In the UPLC-TQ-MS method for Rosa laxa Retz extract, the average recovery rate for euscaphic acid was (99.75 ± 1.14)% with an RSD of 1.14%. peerj.com

Spectroscopic and Spectrometric Techniques for Structural Elucidation

Spectroscopic and spectrometric methods are indispensable for confirming the structure of isolated euscaphic acid and elucidating the structures of related or novel triterpenoids. Techniques such as 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H-¹H COSY, HMQC, HMBC, and NOESY, are commonly used to determine the complete structure and stereochemistry of triterpenes. acs.orgnih.govresearchgate.netresearchgate.net Mass spectrometry (MS), particularly high-resolution techniques like HRESIMS, provides accurate molecular weight information and fragmentation patterns that aid in structural confirmation and the identification of unknown compounds. acs.orgresearchgate.netresearchgate.net Infrared (IR) spectroscopy can also provide information about the functional groups present in the molecule. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, 2D NMR)

NMR spectroscopy is a fundamental tool for the structural characterization of organic compounds like euscaphic acid, providing detailed information about the arrangement of atoms and their connectivity. Both one-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR techniques, such as correlation spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple bond correlation (HMBC), are employed for the unambiguous assignment of signals and confirmation of the compound's structure. semanticscholar.orgscielo.brresearchgate.net

Studies on euscaphic acid have utilized ¹H and ¹³C NMR spectroscopy to confirm its identity and determine its stereochemistry. For instance, ¹H NMR spectra reveal characteristic signals for the various protons in the molecule, including those on the triterpene skeleton and the hydroxyl groups. semanticscholar.orgjipb.net ¹³C NMR provides information about the carbon framework, with distinct signals for each unique carbon atom, including those involved in the double bond and bearing hydroxyl and carboxyl groups. semanticscholar.orgjipb.net

Detailed analyses of 2D NMR spectra, such as HMBC and HSQC, allow for the correlation of protons and carbons across one or multiple bonds, enabling the complete assignment of all resonances and verification of the proposed structure. semanticscholar.orgresearchgate.net This is particularly crucial for complex molecules like triterpenoids, where overlapping signals in 1D spectra can make complete assignment challenging.

High-Resolution Mass Spectrometry (HR-MS) and MSn Fragmentation Patterns

High-Resolution Mass Spectrometry (HR-MS) is essential for determining the accurate molecular weight and elemental composition of euscaphic acid. Coupled with techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), HR-MS provides a molecular ion peak that confirms the molecular formula. researchgate.netnih.gov For euscaphic acid (C₃₀H₄₈O₅), the calculated monoisotopic molecular weight is 488.35017463 Da, and HR-MS analysis can confirm this. nih.govhmdb.ca

Tandem Mass Spectrometry (MS/MS or MSⁿ) provides valuable structural information by fragmenting the parent ion and analyzing the resulting product ions. The fragmentation pattern is characteristic of the compound's structure. researchgate.netresearchgate.netacdlabs.com Studies on triterpene acids, including euscaphic acid, have shown that MSⁿ fragmentation patterns can be used to differentiate between structurally similar derivatives. researchgate.netsemanticscholar.org

For euscaphic acid, MS analysis in negative ion mode has shown a deprotonated molecular ion [M-H]⁻ at m/z 487.4. researchgate.net Characteristic product ions observed in MS/MS include fragments corresponding to the loss of water ([M-H₂O-H]⁻ at m/z 469.4) and the loss of carbon dioxide and water molecules ([M-CO₂-H₂O-H₂O-H]⁻ at m/z 407.4). researchgate.net These fragmentation pathways provide insights into the positions of hydroxyl groups and the carboxyl group on the triterpene skeleton.

Cellular and Molecular Assays for Activity Assessment

Cellular and molecular assays are widely used to investigate the biological activities of euscaphic acid, particularly its effects on cell behavior and signaling pathways.

Cell Viability and Proliferation Assays (e.g., CCK8)

Cell viability and proliferation assays are fundamental for assessing the impact of euscaphic acid on cell health and growth. The Cell Counting Kit-8 (CCK-8) assay is a common colorimetric method used for this purpose. nih.govresearchgate.netabcam.com The CCK-8 assay is based on the reduction of a tetrazolium salt (WST-8) by cellular dehydrogenases in viable cells, producing a water-soluble formazan (B1609692) dye that can be quantified spectrophotometrically. abcam.com The intensity of the color is directly proportional to the number of viable cells. abcam.com

Studies have employed the CCK-8 assay to demonstrate that euscaphic acid can inhibit the proliferation of various cancer cell lines, including nasopharyngeal carcinoma (NPC) cells (CNE-1 and C666-1) and non-Hodgkin lymphoma (NHL) cells (RAJI cells). nih.govresearchgate.netcaymanchem.com The inhibitory effect is often observed to be dose- and time-dependent. nih.gov For example, euscaphic acid significantly suppressed the proliferation of CNE-1 and C666-1 cells in a concentration-dependent manner, with IC₅₀ values of approximately 33.39 μg/mL and 36.86 μg/mL, respectively, after 48 hours of treatment. nih.gov

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is a powerful technique used to analyze various cellular properties, including DNA content (for cell cycle analysis) and the presence of apoptotic markers (for apoptosis analysis). nih.gove-century.usplos.org

Cell cycle analysis using flow cytometry involves staining cells with a fluorescent dye that binds to DNA, such as propidium (B1200493) iodide (PI). nih.gove-century.us The fluorescence intensity is proportional to the amount of DNA in each cell, allowing for the determination of the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Studies have shown that euscaphic acid can induce cell cycle arrest. For instance, treatment with euscaphic acid led to an alteration in the proportion of cells in the G1/S phase in NPC cells. nih.gove-century.us

Apoptosis, or programmed cell death, can be detected using flow cytometry by employing fluorescently labeled Annexin V, which binds to phosphatidylserine (B164497) exposed on the outer membrane of early apoptotic cells, and a vital dye like PI, which stains the DNA of late apoptotic and necrotic cells. nih.gove-century.us Analysis of Annexin V and PI staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations. Euscaphic acid has been shown to promote apoptosis in cancer cells, as evidenced by an increase in the proportion of apoptotic cells detected by flow cytometry. nih.gove-century.usresearchgate.net

Western Blotting for Protein Expression Analysis

Western blotting is a widely used technique for detecting and quantifying specific proteins in cell lysates or tissue homogenates. nih.govsci-hub.sesygnaturediscovery.com This method involves separating proteins by gel electrophoresis, transferring them to a membrane, and then probing the membrane with specific antibodies that bind to the target protein. sci-hub.sesygnaturediscovery.com The binding of the primary antibody is detected using a labeled secondary antibody, and the protein levels are typically visualized and quantified. sygnaturediscovery.com

Western blotting has been employed to investigate the molecular mechanisms underlying the biological effects of euscaphic acid, particularly its influence on protein expression levels involved in cell proliferation, apoptosis, and signaling pathways. Studies have shown that euscaphic acid can modulate the expression of various proteins. For example, in NPC cells, euscaphic acid treatment suppressed the protein expression of key components in the PI3K/AKT/mTOR signaling pathway, including PI3K, phosphorylated AKT (p-AKT), and phosphorylated mTOR (p-mTOR), in a dose-dependent manner. nih.gove-century.us Furthermore, euscaphic acid has been shown to increase the expression of pro-apoptotic proteins such as Bax and cleaved caspase-3, while decreasing the expression of anti-apoptotic proteins like Bcl-2. nih.govsci-hub.se It has also been reported to affect the expression of cell cycle regulatory proteins like p21 and p27. nih.gov

Research Gaps and Future Academic Perspectives

Elucidation of Comprehensive Pharmacodynamic and Pharmacokinetic Profiles

A significant gap in the research on euscaphic acid is the lack of comprehensive pharmacodynamic (PD) and pharmacokinetic (PK) profiles. Pharmacokinetics describes how the body affects a drug, including absorption, distribution, metabolism, and excretion, while pharmacodynamics describes how the drug affects the body frontiersin.org. Understanding these profiles is crucial for determining appropriate dosing, predicting efficacy, and assessing potential interactions. Although some studies have begun to investigate the absorption characteristics of euscaphic acid, noting its good membrane permeability primarily via passive diffusion nih.govnih.gov, detailed information regarding its distribution to specific tissues, metabolic pathways, and excretion rates in various physiological conditions and species is still limited. Further research is needed to fully elucidate these aspects, potentially utilizing sensitive analytical methods like LC-MS/MS for quantitative analysis in biological matrices researchgate.netresearchgate.net.

Deeper Exploration of Molecular Mechanisms Beyond Identified Pathways

While some molecular mechanisms of euscaphic acid have been identified, such as the inhibition of the PI3K/AKT/mTOR signaling pathway in certain cancer cells and the inactivation of NF-κB in inflammatory responses, a deeper and more comprehensive understanding of its molecular targets and pathways is required nih.govcaymanchem.comnih.govfrontiersin.org. Many natural compounds, including triterpenoids, exert their effects through multiple pathways mdpi.comekb.eg. Future research should aim to identify additional molecular targets, signaling cascades, and cellular processes modulated by euscaphic acid using advanced techniques. This will provide a more complete picture of how euscaphic acid exerts its observed biological activities and could reveal novel therapeutic applications.

Investigation of Synergy with Other Bioactive Compounds

Euscaphic acid is often found in complex plant extracts alongside other bioactive compounds, such as other triterpenoids and polyphenols nih.govakjournals.comrjptonline.orgthieme-connect.com. The potential for synergistic effects between euscaphic acid and these co-occurring compounds has not been extensively investigated. Exploring these potential synergies could lead to the development of more effective therapeutic strategies, potentially allowing for lower doses of individual compounds while achieving enhanced biological outcomes mdpi.comsemanticscholar.org. Research into combinations of euscaphic acid with conventional drugs is also a promising area for future study, particularly in the context of overcoming drug resistance or reducing side effects.

Development of Novel Euscaphic Acid Derivatives with Enhanced Efficacy

Structural modification of natural compounds is a common strategy to improve their pharmacological properties, such as solubility, bioavailability, and target specificity researchgate.netnih.gov. Given the potential therapeutic value of euscaphic acid, the development and evaluation of novel euscaphic acid derivatives represent a significant future academic perspective. Research in this area could focus on synthesizing derivatives with enhanced potency, improved pharmacokinetic profiles, or reduced potential for off-target effects nih.gov. Studies on other triterpenoid (B12794562) derivatives have shown promising results in improving efficacy and bioavailability nih.govmdpi.com.

Application of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Research

The application of cutting-edge omics technologies, such as metabolomics and transcriptomics, holds immense potential for advancing euscaphic acid research humanspecificresearch.orguninet.eduaginganddisease.org. Metabolomics can provide a global snapshot of metabolic changes in biological systems upon treatment with euscaphic acid, revealing affected metabolic pathways humanspecificresearch.orguninet.edu. Transcriptomics can offer insights into gene expression alterations induced by the compound, highlighting affected cellular processes and regulatory networks humanspecificresearch.orguninet.edumdpi.com. Integrating data from these omics approaches can provide a holistic understanding of euscaphic acid's effects at a systems level, identifying biomarkers of response and elucidating complex mechanisms of action uninet.eduaginganddisease.orgresearchgate.net.

Standardization of Extraction and Quantification Methods Across Diverse Plant Sources

Euscaphic acid is found in various plant species nih.govakjournals.comrjptonline.orgthieme-connect.com. However, the content of euscaphic acid can vary significantly depending on the plant source, geographical location, harvesting time, and extraction method akjournals.comrjptonline.org. There is a need for the standardization of extraction and quantification methods to ensure consistency and comparability of research findings across different studies and sources akjournals.comkoreascience.kr. Developing validated and reproducible analytical methods, such as HPLC, is crucial for accurate quantification and quality control of euscaphic acid from diverse plant materials researchgate.netakjournals.comkoreascience.kr.

Q & A

Q. What validated analytical methods are recommended for quantifying euscaphic acid in complex matrices like herbal extracts?

High-Performance Liquid Chromatography (HPLC) with gradient elution using 0.1% phosphoric acid in water and acetonitrile (40°C column temperature, 0.8 mL/min flow rate) is widely employed, achieving linearity (r ≥ 0.9991) and precision (RSD < 2%) for euscaphic acid quantification. Multi-component analyses (e.g., QAMS method) using diosgenin as an internal reference compound can simultaneously quantify euscaphic acid alongside other triterpenoids, ensuring method robustness .

Q. How can researchers confirm the structural identity and purity of newly isolated euscaphic acid?

Comprehensive characterization requires:

  • Spectroscopic data : NMR (¹H, ¹³C, DEPT, HSQC, HMBC) and mass spectrometry (HR-ESI-MS) to confirm molecular structure.
  • Chromatographic validation : HPLC-UV or LC-MS comparison with authenticated standards (e.g., retention time, spectral match).
  • Purity criteria : ≥95% purity via peak area normalization in HPLC, supported by melting point analysis and elemental composition verification .

Q. What in vivo models are suitable for studying euscaphic acid’s anti-fatigue or anti-inflammatory effects?

The Tail Suspension Test (TST) and Forced Swim Test (FST) in mice, combined with oxidative stress markers (e.g., SOD, MDA, IL-6), are validated models. Dosing regimens (e.g., 50–200 mg/kg/day) should include positive controls (e.g., vitamin E for antioxidant studies) and monitor body weight changes to exclude toxicity .

Advanced Research Questions

Q. How can conflicting data on euscaphic acid’s inhibitory activity against DNA polymerases (e.g., pol α vs. pol β) be resolved?

  • Dose-response validation : Replicate IC50 measurements (e.g., 61 μM for pol α vs. 108 μM for pol β) using standardized enzyme assays with purified isoforms.
  • Structural dynamics : Molecular docking simulations to assess binding affinity variations across polymerase active sites.
  • Cellular context : Compare effects in cancer vs. normal cell lines to evaluate selectivity and mechanistic divergence .

Q. What experimental designs address batch-to-batch variability in euscaphic acid extraction from plant sources?

  • Chemometric analysis : Principal Component Analysis (PCA) and Partial Least Squares-Discrimination Analysis (PLS-DA) to identify critical extraction parameters (e.g., solvent ratio, temperature).
  • Standardized protocols : Fixed ultrasonic extraction times (e.g., 30 min) and spray-drying conditions to stabilize yields.
  • Quality markers : Monitor euscaphic acid alongside co-occurring triterpenoids (e.g., ursolic acid, pomolic acid) as stability indicators .

Q. How should researchers design multi-omics studies to elucidate euscaphic acid’s apoptotic signaling pathways?

  • Transcriptomics : RNA-seq of treated cells (e.g., HeLa) to map apoptosis-related genes (e.g., Bcl-2, Bax).
  • Proteomics : SILAC-based quantification of caspase-3/7 activation and mitochondrial membrane proteins.
  • Metabolomics : LC-MS profiling of ATP/ADP ratios and ROS metabolites to link metabolic shifts to apoptotic outcomes .

Methodological Guidance for Data Interpretation

Q. What statistical approaches are appropriate for analyzing dose-dependent effects in euscaphic acid studies?

  • Nonlinear regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s test for multiple comparisons).
  • Survival analysis : Kaplan-Meier plots for in vivo efficacy studies, log-rank tests for significance .

Q. How can researchers mitigate confounding factors in euscaphic acid’s pharmacokinetic studies?

  • Stable isotope labeling : Use deuterated euscaphic acid as an internal standard in LC-MS/MS to enhance quantification accuracy.
  • Tissue distribution profiling : Validate extraction recovery rates (>90%) for plasma, liver, and kidney homogenates.
  • Pharmacokinetic modeling : Non-compartmental analysis (NCA) to calculate AUC, Cmax, and t1/2 .

Data Reproducibility and Ethical Compliance

Q. What metadata must be reported to ensure reproducibility of euscaphic acid isolation protocols?

  • Sample provenance : Plant species (e.g., Rosa alceaefolius), geographic origin, and voucher specimen ID.
  • Extraction details : Solvent ratios, temperatures, and equipment (e.g., ultrasonic bath frequency).
  • Characterization logs : Raw spectral data (NMR, MS) deposited in public repositories (e.g., Zenodo) .

Q. How should researchers address ethical considerations in preclinical euscaphic acid studies?

  • IACUC approval : Document animal welfare protocols (e.g., CO2 euthanasia guidelines).
  • Data transparency : Publish negative results (e.g., lack of efficacy in certain models) to avoid publication bias.
  • Conflict of interest : Disclose funding sources (e.g., herbal extract suppliers) in acknowledgments .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.